N'-[(E)-(3-bromo-2-hydroxynaphthalen-1-yl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(3-bromo-2-hydroxynaphthalen-1-yl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide is a complex organic compound that features a naphthalene backbone with bromine and hydroxyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromo-2-hydroxynaphthalen-1-yl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide typically involves the condensation of 3-bromo-2-hydroxy-1-naphthaldehyde with 2-(naphthalen-2-yloxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromo-2-hydroxynaphthalen-1-yl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine substituent or to convert the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium cyanide (KCN)
Major Products
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of a hydroxyl derivative or removal of bromine
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N’-[(E)-(3-bromo-2-hydroxynaphthalen-1-yl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromo-2-hydroxynaphthalen-1-yl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved would depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
N’-[(E)-(3-bromo-2-hydroxynaphthalen-1-yl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide can be compared with other similar compounds, such as:
Naphthalene derivatives: Compounds with similar naphthalene backbones but different substituents.
Hydrazide derivatives: Compounds with similar hydrazide functional groups but different aromatic backbones.
Uniqueness
The uniqueness of N’-[(E)-(3-bromo-2-hydroxynaphthalen-1-yl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide lies in its specific combination of bromine, hydroxyl, and hydrazide functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H17BrN2O3 |
---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-2-hydroxynaphthalen-1-yl)methylideneamino]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C23H17BrN2O3/c24-21-12-17-7-3-4-8-19(17)20(23(21)28)13-25-26-22(27)14-29-18-10-9-15-5-1-2-6-16(15)11-18/h1-13,28H,14H2,(H,26,27)/b25-13+ |
InChI Key |
KJIMKVJXPUWCBL-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)N/N=C/C3=C(C(=CC4=CC=CC=C43)Br)O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN=CC3=C(C(=CC4=CC=CC=C43)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.